molecular formula C17H15N3O3S2 B2469639 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide CAS No. 950351-53-8

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

Cat. No. B2469639
M. Wt: 373.45
InChI Key: QNEDPSNXADEQKK-UHFFFAOYSA-N
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Description

“2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains a phenylsulfonyl group and a thioacetamide group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The synthesis would likely involve multiple steps, each requiring careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely exhibit the aromaticity of the imidazole and phenyl rings, and the polarity introduced by the sulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the phenylsulfonyl group, and the thioacetamide group. The compound could potentially undergo reactions at these sites, such as substitution reactions or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its aromaticity, and the sulfonyl group could introduce polarity .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Activity

The synthesis of novel sulphonamide derivatives, including compounds structurally related to 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide, has shown promising antimicrobial activities. These compounds were synthesized through reactions of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles. Computational calculations were carried out to correlate the experimental antimicrobial activities with theoretical predictions, indicating good antimicrobial potential against various strains (Fahim & Ismael, 2019).

Antitumor and Anticancer Applications

Anticancer Activity

Research into the synthesis of derivatives featuring the core structure of 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide has yielded compounds with notable anticancer activities. For instance, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds demonstrated reasonable anticancer activity against various cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012).

Antioxidant Properties

Synthesis and Antioxidant Activity

Amidomethane sulfonyl-linked heterocycles derived from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, akin to 2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide, have been prepared and evaluated for their antioxidant properties. Among these, certain derivatives exhibited superior antioxidant activity, surpassing that of standard antioxidants like Ascorbic acid (Talapuru et al., 2014).

Antimalarial and COVID-19 Applications

Antimalarial and Potential COVID-19 Drug Application

N-(phenylsulfonyl)acetamide derivatives, upon reaction with nitrogen nucleophiles, yielded compounds with significant in vitro antimalarial activity. These compounds, especially those with quinoxaline moiety attached to the sulfonamide ring system, demonstrated excellent activity with low cytotoxicity. Theoretical calculations and molecular docking studies suggested potential efficacy against COVID-19, indicating a versatile application spectrum for these derivatives (Fahim & Ismael, 2021).

Safety And Hazards

As with any chemical compound, handling “2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, due to the presence of the biologically active imidazole ring . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c18-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)20-15(19-16)12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEDPSNXADEQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

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